Coproporphyrin IV

Description

Structure

3D Structure

Properties

IUPAC Name |

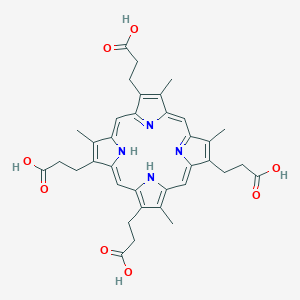

3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-14-27-19(3)23(7-11-35(45)46)31(39-27)16-32-24(8-12-36(47)48)20(4)28(40-32)15-30-22(6-10-34(43)44)18(2)26(38-30)13-25(17)37-29/h13-16,39-40H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHWJGRQLRWYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)O)C)C)CCC(=O)O)C)CCC(=O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864831 | |

| Record name | 3,3',3'',3'''-(3,8,12,17-Tetramethylporphyrin-2,7,13,18-tetrayl)tetrapropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18372-11-7 | |

| Record name | Coproporphyrin IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018372117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis and Metabolic Pathways of Coproporphyrin Iv

Formation of Coproporphyrinogen Intermediates in Heme Biosynthesis

The journey to heme, an essential molecule for oxygen transport and cellular respiration, involves a series of enzymatic steps that build the complex porphyrin structure. frontierspecialtychemicals.com Central to this process is the formation of uroporphyrinogen III, the common precursor for all tetrapyrroles in living organisms. asm.org

Uroporphyrinogen III Decarboxylation to Coproporphyrinogen III

The conversion of uroporphyrinogen III to coproporphyrinogen III is a critical step in the heme biosynthetic pathway. encyclopedia.pubnih.gov This reaction is catalyzed by the enzyme uroporphyrinogen decarboxylase (UROD). nih.govpnas.orguniprot.org UROD systematically removes the four acetate (B1210297) side chains from uroporphyrinogen III, converting them into methyl groups to yield coproporphyrinogen III. pnas.orgacs.org This enzymatic process is highly specific and follows a sequential, likely clockwise, order of decarboxylation. acs.org The reaction is shared by both the protoporphyrin-dependent (PPD) and coproporphyrin-dependent (CPD) pathways of heme synthesis. encyclopedia.pub

| Enzyme | Substrate | Product | Function |

| Uroporphyrinogen decarboxylase (UROD) | Uroporphyrinogen III | Coproporphyrinogen III | Catalyzes the sequential decarboxylation of the four acetate side chains of uroporphyrinogen III. nih.govpnas.orguniprot.org |

Spontaneous Oxidation Pathways to Coproporphyrin I and III from Coproporphyrinogens

Coproporphyrinogens are chemically unstable and susceptible to oxidation. pnas.org When hydroxymethylbilane (B3061235), a linear tetrapyrrole, is not acted upon by uroporphyrinogen III synthase, it spontaneously cyclizes to form the symmetrical uroporphyrinogen I. asm.orgnih.gov Uroporphyrinogen decarboxylase can then act on uroporphyrinogen I to form coproporphyrinogen I. mdpi.com This isomer, along with coproporphyrinogen III, can be spontaneously oxidized to form their respective porphyrin counterparts, coproporphyrin I and coproporphyrin III. mdpi.comumaryland.edut3db.cahmdb.ca This non-enzymatic oxidation is a key reason why coproporphyrins are found excreted in urine and feces. t3db.cahmdb.cahmdb.ca While coproporphyrin IV is a rare isomer, its formation is also believed to occur through non-enzymatic isomerization at the coproporphyrinogen level. nih.gov

Distinct Heme Biosynthesis Pathways Involving Coproporphyrin III

From the central intermediate coproporphyrinogen III, the pathway to heme diverges into two main branches, primarily distinguished by the organisms in which they occur. encyclopedia.pubfrontiersin.org

The Canonical Protoporphyrin-Dependent (PPD) Pathway in Eukaryotes and Gram-Negative Bacteria

The protoporphyrin-dependent (PPD) pathway is considered the classical route for heme biosynthesis and is found in eukaryotes and most Gram-negative bacteria. encyclopedia.pubasm.orgmdpi.com In this pathway, the synthesis of protoporphyrin IX precedes the insertion of iron. frontiersin.orgbiorxiv.org

The enzyme coproporphyrinogen oxidase (CPOX), also known as coproporphyrinogen III oxidase, catalyzes the next step in the PPD pathway. nih.govmedlineplus.govontosight.ai CPOX carries out the oxidative decarboxylation of the two propionate (B1217596) side chains on rings A and B of coproporphyrinogen III, converting them into vinyl groups. nih.govresearchgate.net This two-step reaction forms protoporphyrinogen (B1215707) IX, the immediate precursor to protoporphyrin IX. nih.govnih.gov

| Enzyme | Substrate | Product | Function |

| Coproporphyrinogen oxidase (CPOX) | Coproporphyrinogen III | Protoporphyrinogen IX | Catalyzes the oxidative decarboxylation of two propionate side chains to form vinyl groups. nih.govresearchgate.net |

The Coproporphyrin-Dependent (CPD) Pathway in Gram-Positive Bacteria

A distinct pathway for heme biosynthesis, the coproporphyrin-dependent (CPD) pathway, has been identified primarily in Gram-positive bacteria, including those from the Firmicutes and Actinobacteria phyla. mdpi.comnih.govpnas.org This pathway is characterized by the oxidation of coproporphyrinogen III and the insertion of iron before the final decarboxylation step. frontiersin.orgnih.gov

In the CPD pathway, coproporphyrinogen III is first oxidized to coproporphyrin III by the enzyme HemY, which functions as a coproporphyrinogen oxidase. mdpi.compnas.org Subsequently, ferrous iron is inserted into coproporphyrin III by a coproporphyrin ferrochelatase (HemH) to produce coproheme. nih.govpnas.org The final step involves the decarboxylation of coproheme by the enzyme HemQ to yield heme b (protoheme). pnas.org This pathway notably bypasses protoporphyrinogen IX and protoporphyrin IX as intermediates. pnas.org Approximately 70% of monoderm Gram-positive bacteria utilize the CPD pathway for heme biosynthesis. frontiersin.org

| Enzyme | Substrate | Product | Function |

| Coproporphyrinogen oxidase (HemY) | Coproporphyrinogen III | Coproporphyrin III | Oxidizes coproporphyrinogen III. mdpi.compnas.org |

| Coproporphyrin ferrochelatase (HemH) | Coproporphyrin III, Fe2+ | Coproheme | Inserts ferrous iron into coproporphyrin III. nih.govpnas.org |

| Coproheme decarboxylase (HemQ) | Coproheme | Heme b (Protoheme) | Decarboxylates coproheme to form the final heme molecule. pnas.org |

Compound Names Mentioned in this Article:

5-aminolevulinate (5-ALA)

Coproporphyrin I

Coproporphyrin II

Coproporphyrin III

this compound

Coproporphyrinogen I

Coproporphyrinogen III

Coproheme

Heme

Heme b (Protoheme)

Hematoporphyrin

Hemin

Hydroxymethylbilane

Precorrin-2

Porphobilinogen

Protoporphyrin IX

Protoporphyrinogen IX

Siroheme

Sirohydrochlorin

Uroporphyrin I

Uroporphyrinogen I

Uroporphyrinogen III

Coproporphyrinogen Oxidation to Coproporphyrin III (HemY/CgoX/CgoN)

A key step in the coproporphyrin-dependent pathway is the oxidation of coproporphyrinogen III to coproporphyrin III. frontiersin.orgnih.gov This six-electron oxidation is catalyzed by the enzyme coproporphyrinogen III oxidase. frontiersin.orgnih.gov Two main types of this enzyme have been identified:

CgoX (HemY): This is an oxygen-dependent enzyme. frontiersin.orgnih.gov In Bacillus subtilis, CgoX can also oxidize protoporphyrinogen IX, though its specific activity is significantly higher for coproporphyrinogen III. uniprot.org

CgoN: This enzyme, identified in Priestia (Bacillus) megaterium, is oxygen-independent. frontiersin.orgnih.govresearchgate.net It utilizes FAD as a cofactor and can use menadione (B1676200) as an artificial electron acceptor. frontiersin.orgresearchgate.net

The product of this reaction, coproporphyrin III, is a crucial substrate for the subsequent step in this pathway. frontiersin.orgresearchgate.net

Iron Insertion into Coproporphyrin III by Coproporphyrin Ferrochelatase (CpfC/HemH)

Following its formation, coproporphyrin III undergoes iron insertion to form coproheme (Fe-coproporphyrin III). frontiersin.orgnih.govnih.gov This reaction is catalyzed by coproporphyrin ferrochelatase, also known as CpfC or HemH. researchgate.netuniprot.orgebi.ac.ukfrontiersin.org This enzyme catalyzes the insertion of a ferrous iron (Fe²⁺) into the coproporphyrin III macrocycle. nih.govuniprot.org

Interestingly, CpfC has been shown to also insert iron into protoporphyrin IX, although it has a primary role in the coproporphyrin-dependent pathway. uniprot.orgebi.ac.uk The activity of CpfC can be stimulated by Mg²⁺ and inhibited by Cd²⁺. uniprot.org In Bacillus subtilis, the delivery of iron to CpfC is thought to be facilitated by a bacterial homolog of frataxin. frontiersin.org

| Enzyme/Protein | Organism | Function | Kinetic Parameters |

| CgoX (HemY) | Bacillus subtilis | Catalyzes the oxidation of coproporphyrinogen III to coproporphyrin III. uniprot.org | kcat: 0.05 min⁻¹ (with coproporphyrinogen III) uniprot.org |

| CgoN | Priestia megaterium | Oxygen-independent oxidation of coproporphyrinogen III to coproporphyrin III. frontiersin.orgresearchgate.net | K_M: 3.95 µmol/L, kcat: 0.63 per min frontiersin.orgresearchgate.net |

| CpfC (HemH) | Bacillus subtilis | Catalyzes the insertion of ferrous iron into coproporphyrin III. uniprot.orgebi.ac.uk | kcat: 0.11 min⁻¹ (with coproporphyrin III), kcat: 78 min⁻¹ (with Fe²⁺) uniprot.org |

Coproheme Decarboxylation to Protoheme (HemQ/ChdC)

The final step in this alternative heme biosynthesis pathway is the conversion of coproheme to protoheme (heme b). nih.govresearchgate.net This is achieved through the oxidative decarboxylation of the propionate side chains at positions 2 and 4 of coproheme, a reaction catalyzed by coproheme decarboxylase (ChdC), formerly known as HemQ. researchgate.netuniprot.orgnih.govacs.org This enzyme utilizes hydrogen peroxide as the oxidant. researchgate.netuniprot.org The reaction proceeds in a stepwise manner, forming a monovinyl, monopropionate deuteroheme (B102554) intermediate. uniprot.orgacs.org

Origin and Formation Mechanisms of this compound

This compound, along with isomer II, is considered an "atypical" isomer as it is not directly synthesized by the primary enzymatic machinery of heme production. nih.govresearchgate.net Its presence is attributed to non-enzymatic chemical rearrangements of the porphyrinogen (B1241876) precursors. nih.govresearchgate.net

Non-Enzymatic Isomerization from Coproporphyrinogens

The formation of coproporphyrin isomers II and IV is believed to occur primarily through the non-enzymatic isomerization of coproporphyrinogens within the body. nih.govresearchgate.netresearchgate.net This process is distinct from the enzymatically controlled synthesis of isomers I and III. Studies have shown that these atypical isomers are normal, albeit minor, constituents of human urine. nih.govresearchgate.net

Spontaneous Rearrangement of Isomer III as a Source of Isomers II and IV

Research has provided evidence that the spontaneous rearrangement of coproporphyrinogen III is a significant source of the atypical isomers II and IV. nih.gov This rearrangement can be influenced by various factors. For instance, in individuals with 5-aminolevulinic acid dehydratase (ALAD) deficiency porphyria or acute lead intoxication, there is a notable increase in the proportion of coproporphyrin III, which is accompanied by a significant elevation of isomers II and IV. nih.gov

Furthermore, oral administration of 5-aminolevulinic acid (ALA) to healthy individuals leads to a temporary, dynamic shift in the urinary coproporphyrin isomer pattern. nih.gov Initially, there is a preferential formation of isomer III, which is then followed by an increase in isomers II and IV, suggesting a non-enzymatic rearrangement from the more abundant isomer III. nih.gov The rate of this isomerization has been shown to be pH-dependent, with acidic conditions favoring the formation of atypical isomers. d-nb.info

| Condition | Observation | Implication |

| ALAD Deficiency Porphyria / Acute Lead Intoxication | Increased urinary coproporphyrin III, with a significant elevation of isomers II and IV. nih.gov | High levels of coproporphyrinogen III likely lead to increased non-enzymatic isomerization. |

| Oral ALA Loading in Healthy Volunteers | Initial sharp increase in urinary coproporphyrin III, followed by a rise in isomers II and IV. nih.gov | Demonstrates the dynamic, non-enzymatic conversion of isomer III to isomers II and IV in vivo. |

| In vitro studies | Isomerization rate of coproporphyrinogen III is time and pH-dependent, with acidic pH increasing the rate. d-nb.info | Provides a chemical basis for the observed in vivo formation of atypical isomers. |

Coproporphyrin Iv Isomerism and Analytical Distinctions in Research

Structural Basis of Coproporphyrin Isomers (I, II, III, IV)

Coproporphyrins are tetrapyrrole structures, meaning they consist of four pyrrole (B145914) rings linked together by methine bridges. The periphery of this macrocyclic structure is adorned with eight side chains, which for coproporphyrins are four methyl (M) groups and four propionic acid (P) groups. The specific arrangement of these side chains around the four pyrrole rings (designated A, B, C, and D) gives rise to the four distinct isomers: coproporphyrin I, II, III, and IV.

Arrangement of Side Chains in Coproporphyrin IV (propionic acid and methyl groups)

The isomeric forms of coproporphyrin are defined by the sequence of the methyl and propionic acid side chains. While isomers I and III are the most well-known and abundant, the structures of isomers II and IV are also crucial for a complete understanding of coproporphyrin chemistry. The arrangement for each isomer is as follows:

Coproporphyrin I: The side chains are arranged in a symmetrical pattern, with an alternating sequence of a methyl group followed by a propionic acid group on each pyrrole ring (MP-MP-MP-MP).

Coproporphyrin II: This isomer exhibits a different symmetrical arrangement where the side chains on adjacent pyrrole rings are mirrored (MP-PM-MP-PM).

Coproporphyrin III: This is the primary physiological isomer and displays an asymmetrical arrangement. The sequence on the first three rings is identical to coproporphyrin I, but the order is reversed on the fourth ring (MP-MP-MP-PM).

This compound: This isomer also has an asymmetrical structure. Its side chain arrangement is MP-PM-PM-MP.

This specific spatial arrangement of the propionic acid and methyl groups in this compound is a key determinant of its chemical and physical properties, influencing how it is identified and quantified in research settings.

Research on Physiological Occurrence and Proportions of this compound

The detection and quantification of coproporphyrin isomers in biological samples have been pivotal in understanding their physiological and pathological significance. While coproporphyrins I and III are routinely analyzed, the presence of this compound has also been documented.

Detection of this compound in Biological Samples (Urine, Feces, Hair)

Advanced analytical techniques, particularly high-performance liquid chromatography (HPLC), have enabled the separation and identification of all four coproporphyrin isomers in various biological matrices. Research has confirmed the presence of this compound, along with isomer II, in human urine. These "atypical" isomers have also been investigated in feces and hair, providing a broader picture of their excretion and potential deposition patterns. The ability to detect these minor isomers is a testament to the sensitivity and resolution of modern analytical methods.

Relative Abundance of this compound as a Minor Isomer

In studies analyzing the composition of urinary coproporphyrins, isomers I and III are consistently found to be the most abundant. This compound, along with coproporphyrin II, is typically present in much smaller quantities, earning them the designation of "atypical" or minor isomers. In various human porphyrias, the total excretion of coproporphyrins can be significantly elevated, and while the ratios of isomers I and III may shift, isomers II and IV remain minor constituents. For instance, in a study of patients with different types of porphyria, the combined proportion of atypical isomers II and IV was found to range from 0.2% to 9.0%.

Investigations into Factors Influencing this compound Isomer Ratios

The presence of the less thermodynamically stable isomers II and IV in biological samples has led to investigations into the mechanisms of their formation. Research suggests that non-enzymatic processes play a significant role.

pH-Dependent Isomerization of Coproporphyrinogens leading to this compound

The formation of this compound is believed to arise primarily from the non-enzymatic isomerization of coproporphyrinogens, which are the unoxidized precursors to coproporphyrins. This isomerization process has been shown to be influenced by pH. It is hypothesized that under certain pH conditions within the body, the precursor coproporphyrinogen can undergo chemical changes that lead to the formation of the atypical isomers II and IV. These coproporphyrinogens are then oxidized to their corresponding stable porphyrin forms, including this compound, which are subsequently excreted. This suggests that the in vivo chemical environment can impact the final isomeric profile of excreted coproporphyrins.

Conditions Favoring Atypical Isomer Formation (II and IV)

The formation of the atypical coproporphyrin isomers II and IV is understood to occur primarily through non-enzymatic pathways. Research indicates that these isomers are normal, albeit minor, constituents of human urine nih.govresearchgate.net. Their presence is largely attributed to the non-enzymatic isomerization of coproporphyrinogens within the body nih.govresearchgate.net. In vitro formation during the collection and storage of urine samples is considered minimal under standard conditions nih.govresearchgate.net.

One of the key factors influencing the formation of these atypical isomers is pH. Studies have demonstrated a pH-dependent relationship in the ratios of urinary coproporphyrins. Specifically, acidic conditions appear to favor an increased isomerization rate of coproporphyrinogens, leading to a higher prevalence of coproporphyrin isomers II and IV. This suggests that intravesical conditions, such as the acidity of urine in the bladder, can play a significant role in the final isomeric profile of excreted coproporphyrins.

Furthermore, an increased substrate load on the heme synthesis pathway can also lead to a higher formation of atypical isomers. For instance, after oral administration of 5-aminolevulinic acid (ALA), there is an initial preferential formation of coproporphyrin III, which is the primary isomer in the enzymatic pathway. This is followed by a notable increase in isomers II and IV, which is believed to occur through the non-enzymatic rearrangement of the coproporphyrinogen III precursor nih.gov.

Comparative Analysis of Isomer Ratios in Metabolic Perturbations

The analysis of coproporphyrin isomer ratios in urine and feces provides valuable diagnostic insights into various metabolic disorders, particularly the porphyrias. The relative proportions of isomers I, III, and the atypical isomers II and IV can shift dramatically in response to specific enzymatic deficiencies or acquired metabolic disturbances.

Differential Research Patterns of Coproporphyrin Isomers in Porphyria Studies

In the study of porphyrias, the differential analysis of coproporphyrin isomers is a cornerstone of diagnosis and research. The distinct patterns of isomer excretion reflect the specific underlying enzymatic defects that characterize each type of porphyria.

Erythropoietic Porphyrias (e.g., Congenital Erythropoietic Porphyria)

Congenital Erythropoietic Porphyria (CEP) is characterized by a profound alteration in the urinary coproporphyrin isomer profile. Research has consistently shown that in CEP, there is a massive predominance of coproporphyrin I. Studies have reported that the urinary coproporphyrin I level in patients with CEP can be as high as 90.0 +/- 1.9% and 92.0 +/- 3.3% of the total urinary coproporphyrins nih.govnih.gov. This is a direct consequence of the deficient activity of uroporphyrinogen III synthase, which leads to the accumulation and subsequent metabolism of the non-functional type I porphyrinogen (B1241876) isomers.

In contrast, the combined percentage of the atypical urinary coproporphyrin isomers II and IV is significantly decreased in CEP when compared to other forms of hereditary porphyrias nih.gov. The fecal excretion pattern in CEP also mirrors this, with significantly increased proportions of coproporphyrin isomer I and decreased proportions of isomers III, II, and IV nih.gov.

Hepatic Porphyrias (e.g., Acute Hepatic Porphyrias, Hereditary Coproporphyria)

The hepatic porphyrias exhibit a contrasting coproporphyrin isomer pattern to that of erythropoietic porphyrias. A key distinction is made between acute and chronic hepatic porphyrias based on their urinary isomer profiles.

In acute hepatic porphyrias, which include Acute Intermittent Porphyria (AIP), Hereditary Coproporphyria (HCP), Variegate Porphyria (VP), and 5-aminolevulinic acid dehydratase (ALAD) deficiency porphyria, there is a significant decrease in the proportion of urinary coproporphyrin I and a corresponding significant increase in coproporphyrin III nih.govnih.gov. Research data indicates that in acute hepatic porphyrias, the proportion of urinary coproporphyrin I is around 12.3 +/- 6.0% to 13.2 +/- 5.3%, while isomer III constitutes approximately 80.9 +/- 5.2% to 81.4 +/- 6.4% nih.govnih.gov.

Hereditary Coproporphyria is specifically characterized by a marked increase in fecal coproporphyrin III porphyriafoundation.org. Along with Variegate Porphyria, HCP also shows notably elevated percentages of the atypical fecal isomers II and IV nih.gov. This distinct fecal isomer pattern is a crucial diagnostic marker for identifying gene carriers, often independent of the clinical phase of the disease nih.gov.

The atypical urinary coproporphyrin isomers II and IV are detected across all types of porphyrias, with their combined percentages ranging from 0.1% to 11.5% nih.gov. However, no significant difference in the urinary excretion of these atypical isomers is observed between acute and chronic hepatic porphyrias nih.gov.

Acquired Conditions (e.g., Lead Intoxication, 5-Aminolevulinic Acid Loading)

Acquired metabolic disturbances can also lead to characteristic changes in urinary coproporphyrin isomer patterns.

Lead Intoxication: In cases of acute lead poisoning, there is a substantial increase in the total urinary excretion of coproporphyrins, which can be elevated by about 30-fold compared to controls nih.gov. This is accompanied by a significant shift in the isomer ratio. The proportion of coproporphyrin III, as well as the atypical isomers II and IV, are significantly increased, while the proportion of isomer I is reduced nih.gov. Studies on lead-exposed workers have also found that coproporphyrin III is the predominant isomer in urine nih.gov.

5-Aminolevulinic Acid Loading: The oral administration of 5-aminolevulinic acid (ALA) in healthy individuals provides a dynamic in vivo model for studying coproporphyrin isomer metabolism nih.gov. Following ALA ingestion, there is a 10- to 15-fold increase in the maximal concentration of total urinary coproporphyrins within 12 to 24 hours nih.gov. The excretion pattern of the isomers reveals a dynamic process: initially, there is a preferential formation of isomer III. This is followed by a threefold increase in the atypical isomers II and IV, which is attributed to the non-enzymatic rearrangement of the isomer III precursor nih.gov. The isomer levels typically return to normal within 48 hours nih.gov.

Table 1: Comparative Urinary Coproporphyrin Isomer Ratios in Porphyrias and Acquired Conditions

| Condition | Predominant Isomer(s) | Key Findings |

|---|---|---|

| Congenital Erythropoietic Porphyria | Coproporphyrin I | Isomer I constitutes ~90-92% of urinary coproporphyrins. nih.govnih.gov Atypical isomers II and IV are significantly decreased. nih.gov |

| Acute Hepatic Porphyrias | Coproporphyrin III | Isomer III is significantly higher (~81-82%), while Isomer I is significantly lower (~12-13%). nih.govnih.gov |

| Lead Intoxication | Coproporphyrin III | Total coproporphyrin excretion is greatly increased. nih.gov Proportions of isomer III and atypical isomers II and IV are significantly elevated at the expense of isomer I. nih.gov |

| 5-ALA Loading | Coproporphyrin III (initially) | Dynamic process: Initial spike in isomer III, followed by a threefold increase in isomers II and IV via non-enzymatic rearrangement. nih.gov |

Cellular and Molecular Biology of Coproporphyrin Iv and Its Precursors

Cellular Transport and Export Mechanisms

Intracellular Accumulation and Extracellular Secretion

The balance between intracellular accumulation and extracellular secretion of coproporphyrins is a critical factor in cellular homeostasis. Under normal physiological conditions, the intermediates of the heme biosynthetic pathway, including coproporphyrinogen III, are efficiently processed by downstream enzymes, preventing their significant accumulation. However, under conditions of pathway dysregulation or cellular stress, these intermediates can build up.

Coproporphyrinogen III can be spontaneously oxidized to form coproporphyrin III, and its accumulation can be observed both within the cell and in the extracellular medium. frontiersin.org Studies in various organisms have demonstrated that excess porphyrin intermediates are often secreted by transporters. researchgate.net For instance, in Escherichia coli, supplementation with 5-aminolevulinic acid (ALA), a precursor in the heme synthesis pathway, leads to the accumulation and subsequent secretion of porphyrin intermediates like uroporphyrinogen III and coproporphyrinogen III. researchgate.net In the bacterium Rhodobacter capsulatus, wild-type strains are known to excrete coproporphyrinogen III, particularly under iron-deficient conditions, which is then oxidized to coproporphyrin III in the culture medium. frontiersin.org

The intracellular concentration of porphyrins can also be influenced by external factors and cellular stress. For example, in methicillin-resistant Staphylococcus aureus (MRSA), irradiation with antimicrobial blue light leads to a decrease in intracellular coproporphyrin levels, suggesting its involvement in the photosensitized generation of reactive oxygen species. frontiersin.org The accumulation of porphyrins can have cytotoxic effects, leading to protein oxidation and aggregation. nih.govresearchgate.net

Engineered E. coli strains designed for the production of heme precursors have shown efficient secretion of coproporphyrin III and its iron-chelated form, coproheme, into the extracellular medium, with significantly lower levels of intracellular accumulation. mdpi.com This highlights the presence of effective export mechanisms for these molecules.

Role of Efflux Transporters (e.g., MRP2, ABCB6, ABCG2/BRCP) in Coproporphyrin Disposition

The transport of porphyrins across cellular membranes is facilitated by specific ATP-binding cassette (ABC) transporters. These proteins play a crucial role in preventing the toxic accumulation of porphyrins and other xenobiotics. nih.gov

ABCG2 (Breast Cancer Resistance Protein, BCRP): This transporter, located at the plasma membrane, is known to bind and transport porphyrins, providing a mechanism to remove excess porphyrins from the cell. researchgate.net Its expression is upregulated under hypoxic conditions, which can lead to an increase in porphyrin synthesis. By exporting porphyrins, ABCG2 helps to rebalance (B12800153) intracellular concentrations and protect cells from porphyrin-induced toxicity. researchgate.net ABCG2 is expressed in various tissues, including the intestine, liver, kidney, and at the blood-brain barrier, where it limits the absorption and distribution of its substrates. nih.govsigmaaldrich.com

ABCB6: This transporter is uniquely located in the outer mitochondrial membrane and is involved in the transport of coproporphyrinogen III from the cytosol into the mitochondria for the subsequent steps of heme synthesis. nih.gov This function is critical for orchestrating porphyrin synthesis and regulating the amount of heme available for heme-requiring proteins. researchgate.net

MRP2 (Multidrug Resistance-Associated Protein 2, ABCC2): MRP2 is an efflux transporter found on the apical membrane of polarized cells like hepatocytes, renal proximal tubular cells, and enterocytes. researchgate.net It plays a significant role in detoxification by transporting a wide array of compounds, including conjugated organic anions. nih.gov While its primary substrates are conjugates with glutathione, glucuronate, and sulfate, it can also transport unconjugated compounds. researchgate.net Its strategic location in excretory tissues like the liver and kidney suggests its involvement in the elimination of porphyrins and other metabolites from the body. nih.govnih.gov

The coordinated action of these transporters is essential for maintaining porphyrin homeostasis under both normal physiological and pathological conditions. researchgate.net

Table 1: Key Efflux Transporters in Coproporphyrin Disposition

| Transporter | Gene Symbol | Cellular Location | Function in Porphyrin Metabolism |

|---|---|---|---|

| MRP2 | ABCC2 | Apical membrane of hepatocytes, renal proximal tubular cells, enterocytes. researchgate.net | Efflux of a wide range of compounds, including conjugated organic anions; likely involved in the elimination of porphyrins. nih.govresearchgate.net |

| ABCB6 | ABCB6 | Outer mitochondrial membrane. nih.gov | Transports coproporphyrinogen III into the mitochondria for further heme synthesis. nih.gov |

| ABCG2/BCRP | ABCG2 | Plasma membrane of various tissues (e.g., intestine, liver, blood-brain barrier). nih.govsigmaaldrich.com | Exports excess porphyrins from the cell, protecting against cytotoxicity. researchgate.net |

Influence of Carboxylate Side Chains on Cellular Permeability and Retention

The physical properties of porphyrins, particularly their solubility and ability to cross cell membranes, are significantly influenced by the nature of their side chains. Coproporphyrin III possesses four polar carboxylate side chains (propionate groups). unifi.itnih.gov These hydrophilic groups make coproporphyrin more water-soluble compared to porphyrins with fewer carboxylate groups and more apolar side chains, such as protoporphyrin IX, which has two propionate (B1217596) and two vinyl groups. nih.govresearchgate.net

The higher number of polar carboxylate groups on coproporphyrin generally leads to lower cell permeability and cellular retention compared to more hydrophobic porphyrins like protoporphyrin IX. nih.govresearchgate.net This is because the charged nature of the carboxylate groups at physiological pH hinders passive diffusion across the lipid bilayer of cell membranes. nih.gov Consequently, the movement of coproporphyrins into and out of cells is more reliant on the specific transporters discussed in the previous section. The deprotonation of the carboxylate moieties of the propionic acid side chains is also thought to be involved in the binding of coproporphyrin to proteins. researchgate.net

Enzyme-Substrate Interactions and Specificity

Coproporphyrin III as the Physiological Substrate for Specific Ferrochelatases (CpfCs)

For a long time, it was believed that all organisms utilized the same heme biosynthesis pathway, with protoporphyrin IX being the universal substrate for ferrochelatase. However, the discovery of the coproporphyrin-dependent (CPD) heme biosynthesis pathway in 2015 revolutionized this understanding. whiterose.ac.ukboku.ac.at This pathway is predominantly found in Gram-positive bacteria. nih.govboku.ac.at

In the CPD pathway, the enzyme coproporphyrin ferrochelatase (CpfC) catalyzes the insertion of ferrous iron into coproporphyrin III to form coproheme. nih.govresearchgate.net This is the penultimate step, and coproheme is subsequently decarboxylated to yield protoheme (heme b). nih.gov This is in contrast to the protoporphyrin-dependent pathway where iron is inserted into protoporphyrin IX in the final step.

The substrate specificity of CpfCs for coproporphyrin III is a key distinguishing feature of this pathway. unifi.itnih.gov The chemical structure of coproporphyrin III, with its four propionate side chains, is significantly different from protoporphyrin IX, which has two propionate and two vinyl groups. nih.govresearchgate.net These additional propionate groups on coproporphyrin III have a major impact on enzyme-substrate interactions. boku.ac.at Structural and spectroscopic studies have revealed that the hydrogen-bonding networks between the propionate groups of coproporphyrin III and polar amino acid side chains in the active site of CpfC are crucial for substrate binding and specificity. unifi.itnih.gov

Kinetic Characterization of Coproporphyrin Ferrochelatases

The kinetic properties of coproporphyrin ferrochelatases have been a subject of increasing research interest since the discovery of the CPD pathway. Early kinetic studies on some bacterial ferrochelatases were performed using protoporphyrin IX as the substrate, which led to observations of low enzymatic activity. whiterose.ac.uk It is now understood that this was due to the use of a non-physiological substrate. boku.ac.atwhiterose.ac.uk

Kinetic analyses using the correct physiological substrate, coproporphyrin III, have shown that CpfCs are highly active enzymes. whiterose.ac.ukwhiterose.ac.uk Various spectroscopic techniques, including stopped-flow fluorescence spectroscopy, have been employed to investigate the enzymatic mechanism in detail. whiterose.ac.ukwhiterose.ac.uk These studies have allowed for the estimation of rate constants for key steps in the catalytic cycle, such as enzyme-porphyrin isomerization, metal chelation, and substrate binding. whiterose.ac.ukwhiterose.ac.uk

The Michaelis-Menten constant (Km) for coproporphyrin III has been determined for CpfCs from different bacterial species. For instance, the Km of Staphylococcus aureus CpfC for coproporphyrin III was reported to be 1.5 ± 0.2 µM. whiterose.ac.uk This is lower than the values reported for CpfC from Mycobacterium tuberculosis (10.5 µM) and Bacillus subtilis (7.8 µM). whiterose.ac.uk Catalytic rates (kcat) for ferrochelatases can vary, with a reported kcat of 165 min-1 for S. aureus CpfC and 78 min-1 for B. subtilis CpfC when using coproporphyrin III and Fe2+ as substrates. whiterose.ac.uk Interestingly, some coproporphyrin-dependent ferrochelatases exhibit substrate inhibition by iron at concentrations above a certain threshold. whiterose.ac.uk

Site-directed mutagenesis studies have been instrumental in identifying functionally important residues in the active site of CpfCs and understanding their roles in substrate binding and catalysis. whiterose.ac.ukwhiterose.ac.uk For example, mutation of specific residues in B. subtilis HemH (a CpfC) has been shown to affect coproporphyrin binding and enzymatic activity. whiterose.ac.ukwhiterose.ac.uk

Table 2: Kinetic Parameters of Coproporphyrin Ferrochelatases (CpfCs)

| Enzyme Source | Substrate | Km (µM) | kcat (min-1) |

|---|---|---|---|

| Staphylococcus aureus | Coproporphyrin III | 1.5 ± 0.2 whiterose.ac.uk | 165 whiterose.ac.uk |

| Bacillus subtilis | Coproporphyrin III | 7.8 whiterose.ac.uk | 78 whiterose.ac.uk |

| Mycobacterium tuberculosis | Coproporphyrin III | 10.5 whiterose.ac.uk | - |

Porphyrin Distortion and Catalytically-Relevant Binding Modes in Enzyme Complexes

The insertion of a metal ion into a porphyrin ring, a critical step in the formation of essential molecules like heme, is catalyzed by enzymes known as ferrochelatases. A key mechanistic feature of this catalysis is the physical distortion of the porphyrin macrocycle upon binding to the enzyme's active site. whiterose.ac.ukcore.ac.uk This distortion is believed to be a crucial prerequisite for efficient metal insertion, effectively lowering the activation energy of the reaction. core.ac.uk

For coproporphyrin III, the physiological substrate for coproporphyrin ferrochelatase (CpfC), this distortion has been characterized through a combination of X-ray crystallography, resonance Raman (RR) spectroscopy, and UV-vis spectroscopy. nih.gov When coproporphyrin III binds to the active site of CpfC from Listeria monocytogenes, the porphyrin macrocycle undergoes a significant "doming-like" deformation from its typically planar structure. nih.gov This distortion is a direct result of hydrogen bond interactions between the four propionate side chains of the coproporphyrin and amino acid residues within the enzyme's active site. nih.gov

Spectroscopic analysis provides direct evidence for this structural change. The activation of specific out-of-plane vibrational modes in the resonance Raman spectrum, which are inactive in a planar porphyrin system, confirms the distortion. nih.gov This enzymatic induction of a non-planar conformation is thought to facilitate the subsequent insertion of ferrous iron by making the pyrrole (B145914) nitrogen lone pairs more accessible to the metal ion. whiterose.ac.uk Studies on various ferrochelatases have shown that porphyrins engineered to be distorted bind with exceptional tightness, suggesting they mimic the transition state of the catalytic reaction. whiterose.ac.uk The precise positioning of the porphyrin within the active site is critical; substrates that bind closer to the protein surface may not undergo the necessary distortion required for catalysis. nih.gov

| Method | Observation for Coproporphyrin III in CpfC Active Site | Inference |

| Resonance Raman Spectroscopy | Activation and enhancement of out-of-plane vibrational modes (e.g., γ6 and γ7). nih.gov | A doming-like distortion of the porphyrin macrocycle from planarity. nih.gov |

| X-ray Crystallography | Visualization of the non-planar conformation of the coproporphyrin III macrocycle bound within the enzyme's active site. nih.gov | Provides a static structural model of the enzyme-substrate complex, confirming the distorted binding mode. nih.gov |

| UV-vis Spectroscopy | Spectral shifts upon binding to the enzyme, indicating changes in the electronic environment of the porphyrin. nih.gov | Confirms the interaction and binding of the substrate within the active site pocket. nih.gov |

Molecular Mechanisms of Porphyrin-Mediated Cellular Perturbations

The accumulation of porphyrins, including coproporphyrin, can lead to significant cellular damage. This cytotoxicity is largely attributed to their ability to induce protein oxidation and aggregation, disrupting cellular homeostasis and impairing vital functions. nih.govresearchgate.net

Contribution to Protein Aggregation and Disruption of Cellular Protein Homeostasis

Fluorescent porphyrins, such as coproporphyrin, can bind to various proteins. nih.govresearchgate.net This binding, especially in the presence of oxygen, can lead to the oxidation of specific amino acid residues on the protein surface. researchgate.net These oxidized proteins then interact non-covalently with other proteins and porphyrin molecules, leading to the formation of extensive lattice-like protein aggregates. nih.gov This process provides a significant mechanism for tissue damage in porphyrias, the diseases characterized by porphyrin accumulation. researchgate.net

| Affected Cellular Process | Mechanism | Examples of Aggregated Proteins |

| Protein Folding & Quality Control | Direct aggregation of chaperone proteins in the Endoplasmic Reticulum. researchgate.net | Protein Disulfide Isomerase (PDI). researchgate.net |

| Protein Degradation | Aggregation of proteasomal subunits, leading to inhibition of its function. researchgate.net | Subunits of the proteasome. researchgate.net |

| Cell Cycle Progression | Aggregation of key regulatory proteins, leading to cell cycle arrest. nih.gov | Proliferating cell nuclear antigen (PCNA), Cyclin B1, Cdk4. nih.govresearchgate.net |

| Metabolic Pathway/Organelle | Effect of Porphyrin Accumulation | Consequence |

| Glycolysis | Aggregation of key glycolytic enzymes. nih.gov | Impaired glucose breakdown, leading to reduced substrate supply for mitochondria. nih.gov |

| Mitochondria | General mitochondrial dysfunction. nih.gov | Decreased efficiency of oxidative phosphorylation. nih.gov |

| Cellular Energy Supply | Decreased synthesis of Adenosine Triphosphate (ATP). nih.gov | Cellular energy imbalance, arrest of cell growth, and potential cell death. nih.gov |

Regulatory Mechanisms of Coproporphyrin Metabolism

Transcriptional Regulation of Heme Biosynthesis Enzymes Affecting Coproporphyrin Levels

The expression of genes encoding the enzymes of the heme biosynthesis pathway is a primary point of regulation, directly influencing the levels of intermediates such as coproporphyrin. This transcriptional control is responsive to the cell's iron status, the concentration of heme itself, and the presence of oxidative stressors. nih.govfrontiersin.org

Iron is an essential component of heme, and its availability is a critical signal for regulating the heme biosynthesis pathway. frontiersin.org In many Gram-positive bacteria, this regulation is mediated by the interplay between the diphtheria toxin repressor (DtxR) and the heme-responsive regulator HrrA. nih.govresearchgate.net

Under iron-replete conditions, the iron-bound DtxR acts as a repressor for the hrrA gene. researchgate.netoup.com This repression of hrrA leads to the de-repression of several heme biosynthesis genes, including those encoding glutamyl-tRNA reductase (HemA), uroporphyrinogen III decarboxylase (UroD/HemE), and coproporphyrin ferrochelatase (CpfC/HemH). nih.govasm.org This coordinated response ensures that when iron is abundant, the cell can proceed with heme synthesis.

Conversely, under iron-limiting conditions, DtxR is not bound to iron and its repressive effect on hrrA is lifted, leading to increased expression of HrrA. researchgate.net HrrA, in turn, represses the transcription of the aforementioned heme biosynthesis enzymes. nih.govasm.org This mechanism prevents the wasteful production of porphyrin intermediates when the final iron insertion step cannot be completed.

In Corynebacterium glutamicum, the DtxR protein is the main iron-dependent regulator, controlling the expression of numerous genes involved in iron uptake and storage. nih.gov The regulation of heme biosynthesis genes by iron is therefore indirect, channeled through the DtxR-mediated control of HrrA. nih.gov

Table 1: Key Transcriptional Regulators of Heme Biosynthesis in Response to Iron

| Regulator | Function in Response to Iron Levels | Target Genes Affected | Organism Example |

| DtxR | Represses hrrA transcription when iron is abundant. | hrrA | Corynebacterium glutamicum |

| HrrA | Represses heme biosynthesis genes when iron is scarce. | hemA, hemE, hemH | Corynebacterium glutamicum |

This table summarizes the primary roles of DtxR and HrrA in the iron-dependent transcriptional regulation of enzymes that influence coproporphyrin levels.

Heme, the end product of the biosynthesis pathway, exerts negative feedback control on its own production. This is a crucial mechanism to prevent the toxic accumulation of heme and its precursors. frontiersin.org

In Corynebacterium diphtheriae, heme levels regulate the transcription of hemA through the two-component systems HrrSA and ChrSA. nih.gov An external supply of heme, for instance from hemoglobin, leads to a decrease in the transcription of hemA, the gene for glutamyl-tRNA reductase, which catalyzes an early committed step in the pathway. nih.gov

In Corynebacterium glutamicum, the HrrSA two-component system is also central to heme-dependent regulation. researchgate.netasm.org HrrA, whose expression is controlled by iron availability, also responds to heme levels. It directly represses the transcription of genes for key enzymes in the pathway, including HemA, HemE, and HemH. asm.org This ensures that when heme levels are sufficient, the synthesis of porphyrin intermediates, including coproporphyrinogen III, is downregulated.

Evidence from Mycobacterium tuberculosis also suggests a role for heme in regulating its own synthesis. Heme has been shown to bind to the glutamyl-tRNA reductase (GtrR/HemA) enzyme, and the addition of exogenous heme can reduce the intracellular levels of porphyrin intermediates. nih.govfrontiersin.org

Cells under oxidative stress, for instance from exposure to hydrogen peroxide (H₂O₂), exhibit altered regulation of heme biosynthesis to cope with the damaging effects of reactive oxygen species (ROS). frontiersin.org Heme is a necessary cofactor for many enzymes that detoxify ROS, such as catalases. nih.gov

In Escherichia coli, the OxyR transcription factor is activated in response to H₂O₂. nih.govfrontiersin.org Activated OxyR induces the expression of several genes to combat oxidative stress, including two enzymes in the heme biosynthesis pathway: coproporphyrinogen III oxidase (HemF) and ferrochelatase (HemH). nih.govescholarship.org The induction of HemH is thought to be necessary to counteract the effects of iron sequestration by proteins like Dps, which limits the availability of iron for the final step of heme synthesis. nih.gov

In Listeria monocytogenes, the transcription of uroD (encoding uroporphyrinogen decarboxylase) and cpfC (encoding coproporphyrin ferrochelatase) is upregulated in response to oxidative stress. nih.gov This suggests that under these conditions, there is an increased need for heme synthesis, likely to produce heme-containing antioxidant enzymes. nih.gov

Table 2: Regulation of Heme Biosynthesis Genes in Response to Oxidative Stress

| Organism | Stressor | Key Regulator | Genes Upregulated | Effect on Heme Pathway |

| Escherichia coli | H₂O₂ | OxyR | hemF, hemH | Increased activity in later stages |

| Listeria monocytogenes | Oxidative Stress | SpxA1 | uroD, cpfC | Increased production of heme precursors |

This table highlights the transcriptional response of heme biosynthesis genes to oxidative stress in different bacterial species.

Post-Translational Modifications and Enzyme Activity Modulation

Beyond transcriptional control, the activity of heme biosynthesis enzymes can be regulated through post-translational modifications (PTMs) and interactions with other proteins. researchgate.netfrontiersin.org These mechanisms allow for a more rapid and fine-tuned response to changing cellular conditions.

In Mycobacterium tuberculosis, the terminal enzyme of the coproporphyrin-dependent pathway, coproheme decarboxylase (ChdC), is known to undergo PTMs such as succinylation and pupylation. biorxiv.org Pupylation, a process analogous to ubiquitination in eukaryotes, can mark proteins for degradation and is itself regulated by iron availability. researchgate.netbiorxiv.org These modifications on surface-exposed lysines could potentially inhibit protein-protein interactions or modulate enzyme stability, thereby influencing the rate of heme synthesis. biorxiv.org

Protein-protein interactions are also emerging as a significant mode of regulation. frontiersin.org In some bacteria, there is evidence for the assembly of heme biosynthesis enzymes into complexes, which could facilitate substrate channeling and coordinated regulation. While much of this is still under investigation, the interaction between different enzymes in the pathway could provide another layer of control over the flux of intermediates like coproporphyrinogen III. frontiersin.org For example, in Staphylococcus aureus, the loss of a protein called HemX leads to an increase in the level of the GtrR protein (HemA), resulting in a buildup of porphyrin intermediates, suggesting a post-transcriptional regulatory role for HemX. nih.gov

Influence of Oxygen Levels on Intracellular Porphyrin Accumulation

Oxygen availability is a critical factor influencing the later stages of heme biosynthesis and can lead to the accumulation of specific porphyrin intermediates. nih.govplos.org Several key enzymatic steps in the pathway are oxygen-dependent.

In many organisms, the conversion of coproporphyrinogen III to protoporphyrinogen (B1215707) IX is catalyzed by an oxygen-dependent coproporphyrinogen oxidase. plos.org Similarly, protoporphyrinogen oxidase, the subsequent enzyme in the pathway, also requires molecular oxygen. plos.org

Under hypoxic (low oxygen) conditions, the activity of these oxygen-dependent enzymes is diminished. plos.org This can lead to a bottleneck in the pathway, causing the accumulation and subsequent excretion of the substrate for these enzymes, namely coproporphyrinogen III. plos.org Studies in human cancer cell lines have shown that under hypoxic conditions (e.g., 1% O₂), there is a significant increase in the accumulation of coproporphyrin III, while the production of the final product, protoporphyrin IX, is decreased. plos.org

In Staphylococcus epidermidis, cells grown anaerobically have significantly lower levels of protoheme compared to aerobically grown cells. nih.gov When these anaerobic cells are incubated with the heme precursor delta-aminolevulinic acid, excluding oxygen from the incubation prevents the accumulation of protoheme but enhances the accumulation of coproporphyrin. nih.gov This suggests that oxygen is required for a late step in heme synthesis, likely the conversion of coproporphyrinogen to protoporphyrinogen. nih.gov The fact that other electron acceptors like nitrate (B79036) cannot substitute for oxygen indicates a direct role for molecular oxygen as a substrate in the enzymatic reaction, rather than just as a general oxidant. nih.gov

Advanced Research Methodologies for Coproporphyrin Iv Analysis

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of coproporphyrin isomers, enabling their separation from complex biological matrices and from each other. The primary challenge lies in resolving the four isomers (I, II, III, and IV) due to their similar physicochemical properties.

High-Performance Liquid Chromatography (HPLC) for Isomer Quantitation

High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the quantitative analysis of coproporphyrin isomers. ontosight.ainih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective. researchgate.netnih.gov A common approach involves using a C18 column with a mobile phase consisting of a buffer, such as acetate (B1210297) buffer, and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net Porphyrinogens in a sample are first oxidized to their corresponding stable porphyrin forms before analysis. nih.gov

One validated HPLC method achieves separation on a reverse-phase C18 column using an acetonitrile and acetate buffer (0.015M, pH 4) mixture as the mobile phase. nih.gov Detection is typically performed using a fluorescence detector, with an excitation wavelength around 400 nm and an emission wavelength around 620 nm. nih.govresearchgate.net Such methods have been validated over concentration ranges suitable for clinical and research applications, with lower limits of quantification (LLOQ) reported as low as 7 nmol/l for coproporphyrin I and 10 nmol/l for coproporphyrin III. nih.gov The entire analysis, including column reconditioning, can be completed within 24 minutes. nih.gov

| Parameter | Typical Value/Condition | Source(s) |

| Column | Reversed-phase C18 | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and Acetate Buffer (pH 4) | nih.gov |

| Detection | Fluorescence | researchgate.netnih.gov |

| Excitation λ | ~365-400 nm | nih.govresearchgate.net |

| Emission λ | ~624 nm | nih.gov |

| Analysis Time | < 30 minutes | nih.gov |

| LLOQ | 7-10 nmol/L | nih.gov |

Ion-Pair HPLC for Isomer Separation

Ion-pair HPLC is a highly selective technique that enhances the separation of charged analytes like the free carboxylic acids of porphyrins. nih.gov This method has been instrumental in the discovery and analysis of the atypical coproporphyrin isomers II and IV in human urine. nih.govresearchgate.net The technique involves adding an ion-pairing reagent, such as methanolic tetrabutylammonium (B224687) phosphate, to the mobile phase or sample. d-nb.info This reagent forms a neutral ion pair with the charged porphyrin molecules, modifying their retention behavior on a reversed-phase column and allowing for improved separation. d-nb.info

Isocratic ion-pair HPLC has successfully achieved the simultaneous separation of all four coproporphyrin isomers (I-IV) on a LiChrospher RP-18 column. d-nb.inforesearchgate.net This powerful technique has been applied to analyze the relative proportions of isomers I-IV in both urine and feces, revealing that isomers II and IV are normal constituents of human urine. d-nb.infonih.gov Studies have shown that the urinary pH can influence the observed isomer ratios, with acidic conditions potentially increasing the formation of isomers II and IV. d-nb.info

Reversed-Phase Thin Layer Chromatography (TLC)

Reversed-phase thin-layer chromatography (TLC) serves as a valuable method for the isolation and preliminary separation of coproporphyrins. nih.gov While traditional silica (B1680970) gel TLC is insufficient for separating the isomers, reversed-phase TLC can be used for sample preparation and purification prior to more advanced analysis. nih.govd-nb.info For instance, it has been used to isolate naturally occurring coproporphyrin free carboxylic acids from fecal samples before their accurate quantitation by ion-pair HPLC. nih.gov Another approach describes hydrolyzing coproporphyrin methyl esters directly on the silica gel plate, followed by development in a 2,6-dimethylpyridine/water solvent system to separate the I and III isomers. d-nb.info

Capillary Liquid Chromatography-Mass Spectrometry (CLC-MS) for Detection and Quantification

Capillary Liquid Chromatography-Mass Spectrometry (CLC-MS) combines the high separation efficiency of capillary LC with the high selectivity and sensitivity of mass spectrometry. csic.esresearchgate.net This combination provides a powerful tool for the analysis of porphyrins in complex biological samples like hair. csic.esnih.govresearchgate.net The method offers advantages over conventional HPLC, including greater simplicity, precision, and lower detection limits. csic.es A CLC-MS method developed for analyzing uroporphyrin I, coproporphyrin I, coproporphyrin III, and protoporphyrin IX yielded limits of detection (LOD) between 0.006–0.199 µg/mL and limits of quantification (LOQ) between 0.021–0.665 µg/mL. csic.esnih.gov

Spectroscopic Characterization

Spectroscopic methods are essential for both the detection and quantification of porphyrins following chromatographic separation, leveraging their unique light-absorbing and emitting properties.

Fluorescence Spectroscopy for Isomer Identification and Quantification

Fluorescence spectroscopy is an exceptionally sensitive method for detecting and quantifying porphyrins. mdpi.com Porphyrins exhibit strong fluorescence, typically with excitation in the Soret band (around 400 nm) and emission in the red region of the spectrum (around 620-630 nm). mdpi.com

Following separation by HPLC or other chromatographic techniques, fluorescence detection provides high specificity and allows for quantification down to the nanogram range. researchgate.netd-nb.info The four coproporphyrin isomers can be positively identified by on-line scanning of their fluorescence spectra in both emission and excitation modes during HPLC analysis. nih.gov While direct fluorescence spectroscopy of a mixture can quantify total coproporphyrin, it cannot distinguish between isomers without prior separation. nih.gov However, derivative synchronous fluorescence spectroscopy has been shown to resolve the overlapping spectra of coproporphyrins and uroporphyrins in urine, allowing for their direct and simultaneous assay without a prior separation step. nih.gov

UV-Vis Spectroscopy for Concentration Determination and Molecular Recognition Studies

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis of porphyrins, including Coproporphyrin IV. upi.edupro-analytics.net This method leverages the principle that molecules with specific structural features, known as chromophores, absorb light at characteristic wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu For porphyrins, the extensive π-electron system of the macrocycle acts as a powerful chromophore, giving rise to a distinctive absorption spectrum.

The spectrum is dominated by an intense peak in the 400-410 nm region, known as the Soret band, and several weaker peaks between 500 and 650 nm, called Q-bands. asm.org The maximum absorbance of Coproporphyrin III, an isomer of this compound, is reported to be around 402 nm when dissolved in 1 M HCl. asm.org By measuring the absorbance of a solution at the Soret band maximum, the concentration can be determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edu This method is sensitive, with detection limits reaching approximately 8 nmol/L for urinary porphyrins. nih.gov

Beyond simple concentration measurement, UV-Vis spectroscopy is a valuable tool for studying molecular recognition. When a porphyrin binds to another molecule, such as a drug or a protein, changes in the local environment of the chromophore can cause shifts in the absorption spectrum. For instance, studies on the interaction between metallated coproporphyrins and imidazole-based drug molecules showed a shift in the Soret band upon complex formation, confirming a 1:1 binding stoichiometry. mdpi.com This technique allows researchers to characterize the binding affinity and stoichiometry of this compound with various biological and pharmacological ligands.

| Application | Spectroscopic Feature | Typical Wavelengths (nm) | Key Findings |

| Concentration Determination | Soret Band Absorbance | ~400-410 | Enables quantitative analysis based on the Beer-Lambert law. upi.edu |

| Molecular Recognition | Shift in Soret/Q-Bands | Variable | Indicates binding events and allows for the study of complex formation with other molecules. mdpi.com |

| Purity Analysis | Full Spectrum Scan | 200-800 | Comparison with a known standard spectrum can identify impurities. pro-analytics.net |

Resonance Raman Spectroscopy for Structural Insights in Enzyme Complexes

Resonance Raman (RR) spectroscopy is a powerful vibrational technique used to gain detailed structural information about a chromophore within a complex biological matrix, such as an enzyme-substrate complex. asianjournalofphysics.com By using an excitation laser wavelength that coincides with an electronic absorption band of the chromophore (e.g., the Soret or Q-bands of this compound), the Raman signals from the chromophore's vibrations are selectively enhanced by several orders of magnitude. asianjournalofphysics.com This allows for the study of the porphyrin's structure without significant interference from the surrounding protein matrix.

In the context of enzyme complexes, RR spectroscopy can reveal subtle structural changes in the porphyrin macrocycle upon binding. Studies on coproporphyrin ferrochelatase (CpfC) complexed with its substrate, Coproporphyrin III, have utilized RR to probe the interactions between the porphyrin's propionate (B1217596) side chains and the enzyme's active site. nih.gov Upon binding to the apo-enzyme, distinct changes are observed in the low-wavenumber region of the RR spectrum (300-400 cm⁻¹), where the propionate bending modes appear. nih.gov The appearance of four distinct bending modes in the complex, compared to the poorly defined bands in the free porphyrin, indicates that each of the four propionate groups establishes specific hydrogen-bonding interactions within the active site. nih.gov These interactions are crucial for correctly positioning the substrate for catalysis. nih.govresearchgate.net

Furthermore, RR spectroscopy can detect distortions of the porphyrin ring itself, which is believed to be a key aspect of catalysis in ferrochelatases. acs.org Changes in the "core-size" marker bands in the high-wavenumber region (1300-1700 cm⁻¹) can indicate whether the porphyrin ring is planar or distorted (e.g., ruffled or saddled) within the enzyme's active site. nih.gov

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Structural Information Revealed |

| Propionate Bending Modes | 360-430 | Provides insight into the specific hydrogen-bonding interactions of each propionate side chain with the enzyme active site. nih.gov |

| Core-Size Marker Bands | 1300-1700 | Indicates the planarity or distortion (ruffling, saddling) of the porphyrin macrocycle upon binding to the enzyme. nih.gov |

| Iron-Ligand Modes | 200-600 | Can provide information on the ligation, oxidation, and spin states of the central metal ion in metalloporphyrins. asianjournalofphysics.com |

Structural Biology Approaches

X-ray Crystallography of Coproporphyrin-Enzyme Complexes

X-ray crystallography is an indispensable technique for obtaining high-resolution, three-dimensional structures of macromolecules, including enzymes complexed with their substrates or inhibitors. This method has been applied to enzymes involved in the heme biosynthetic pathway, providing atomic-level details of how this compound's precursor, coproporphyrinogen III, is bound and processed.

The crystal structure of coproporphyrinogen oxidase (CPO), the enzyme that catalyzes the oxidative decarboxylation of coproporphyrinogen III, has been solved for several organisms, including Saccharomyces cerevisiae (yeast). nih.gov The structure reveals a deep active-site cleft lined with highly conserved amino acid residues. nih.gov In the human CPO structure, a citrate (B86180) molecule was found bound in the active site, providing clues to where the substrate's propionate groups might interact. researchgate.net The structure of CPO from Listeria monocytogenes bound to its actual substrate, coproporphyrin III, shows that the propionate groups are critical for binding and specificity, forming strong hydrogen-bonding networks with polar amino acid side chains. nih.gov These crystallographic snapshots are invaluable for understanding the enzyme's catalytic mechanism and for explaining the molecular basis of diseases like hereditary coproporphyria, where mutations can disrupt the active site architecture. nih.gov

| Enzyme | Organism | PDB ID (Example) | Key Structural Insights |

| Coproporphyrinogen Oxidase (Hem13p) | Saccharomyces cerevisiae | 1T2T | Revealed a novel protein fold with a deep active-site cleft and a helical "lid" that controls substrate access. nih.gov |

| Coproporphyrin Ferrochelatase (CpfC) | Listeria monocytogenes | 8PKO | Showed specific H-bonding networks for all four propionate groups of coproporphyrin III, crucial for substrate binding. nih.gov |

| Human Coproporphyrinogen Oxidase | Homo sapiens | 2AEX | A bound citrate molecule highlighted the location of the active site and potential substrate interaction points. researchgate.net |

Molecular Biology and Genetic Characterization Techniques

Gene Mutation Analysis (e.g., CPOX gene in hereditary coproporphyria)

Hereditary coproporphyria (HCP) is an acute hepatic porphyria caused by a deficiency in the enzyme coproporphyrinogen oxidase, which results from mutations in the CPOX gene. rarediseases.orgorpha.net Molecular biology techniques are central to the diagnosis and characterization of this disorder. Gene mutation analysis involves sequencing the CPOX gene from a patient's DNA to identify the specific pathogenic variant responsible for the disease. orpha.net

The inheritance pattern is typically autosomal dominant, meaning a single mutated copy of the gene is sufficient to cause the enzyme deficiency, although clinical symptoms often require additional trigger factors. rarediseases.orgdermnetnz.org Over 100 different mutations in the CPOX gene have been identified in individuals with HCP. These mutations include missense, nonsense, frameshift, and splice-site variants that can lead to a complete loss of enzyme function or the production of a less active or unstable enzyme.

A specific mutation, K404E, when present in a homozygous state (inherited from both parents) or in a compound heterozygous state with another null mutation, leads to a more severe, neonatal form of porphyria called harderoporphyria. wikipedia.org This condition is characterized by a massive accumulation of harderoporphyrin, an intermediate not typically seen in significant amounts. wikipedia.org Analysis of these mutations provides a definitive diagnosis and is crucial for genetic counseling, allowing for the identification of at-risk family members. orpha.net

| Mutation Type | Gene | Associated Disease | Effect on Enzyme |

| Various (missense, nonsense, etc.) | CPOX | Hereditary Coproporphyria (HCP) | Reduced CPOX activity (typically ~50%). dermnetnz.org |

| K404E (homozygous) | CPOX | Harderoporphyria | Markedly reduced CPOX activity, leading to accumulation of harderoporphyrin. wikipedia.org |

| Hypomorphic mutation | Cpox | Murine model of HCP | Drastic increase in blood and liver coproporphyrin. nih.gov |

Strain Engineering for Metabolic Pathway Modulation

Metabolic engineering of microorganisms like Escherichia coli offers a promising platform for the bio-based production of valuable compounds, including porphyrins such as this compound. mdpi.comoup.com These techniques involve the targeted genetic modification of an organism's metabolic pathways to enhance the production of a desired molecule.

To produce coproporphyrin, researchers engineer strains to divert metabolic flux towards the heme biosynthetic pathway. A common strategy involves increasing the intracellular pool of key precursors, such as succinyl-CoA and 5-aminolevulinic acid (ALA), which is the first committed step in porphyrin synthesis. mdpi.comsciepublish.com This can be achieved by overexpressing genes like hemA (encoding glutamyl-tRNA reductase) from other organisms, such as Rhodobacter sphaeroides, which are less susceptible to feedback inhibition. mdpi.com

Further modifications involve the carefully balanced expression of subsequent pathway genes (hemB, hemD, hemE) to efficiently convert ALA into coproporphyrinogen, which is then auto-oxidized to coproporphyrin. mdpi.com To prevent the pathway from proceeding to heme, genes downstream of coproporphyrinogen, such as hemF (coproporphyrinogen oxidase), are often deleted or their expression is minimized. Through such rational design and optimization in bioreactors, engineered E. coli strains have achieved significant production titers of coproporphyrin, reaching levels as high as 353 mg/L. mdpi.comresearchgate.net

| Engineering Strategy | Target Gene(s) | Host Organism | Objective | Result |

| Precursor Supply Enhancement | sucA, sdhA (knockout) | E. coli | Increase intracellular succinyl-CoA pool. | Foundation for enhanced pathway flux. mdpi.com |

| Overexpression of Pathway Genes | hemA, hemB, hemD, hemE | E. coli | Drive metabolic flux from ALA to coproporphyrinogen. | High-level production of coproporphyrin. mdpi.com |

| Combinatorial Gene Expression | Metagenomic genes (gtrA, hemC) | E. coli | Screen for novel, more efficient enzymes. | Enhanced production of porphyrin intermediates. oup.com |

| Downstream Pathway Block | hemF (knockout) | E. coli | Prevent conversion of coproporphyrinogen to protoporphyrinogen (B1215707). | Accumulation of coproporphyrin. |

Sample Preparation and Handling Considerations for Isomer Integrity

The accurate analysis of coproporphyrin isomers, including the atypical this compound, is critically dependent on meticulous sample preparation and handling. The integrity of the isomers can be compromised by various factors during collection, storage, and extraction, potentially leading to inaccurate quantification and misinterpretation of results. Key considerations include the prevention of photo-degradation, control of urinary pH, and the use of appropriate extraction and chromatographic techniques to prevent isomer interconversion and ensure accurate separation.

Sample Collection and Storage

Proper collection and storage are the first crucial steps in preserving the isomeric profile of coproporphyrins. Porphyrins are notoriously sensitive to light, and exposure can lead to significant degradation. clinlabint.com Therefore, all biological samples, including urine, plasma, and feces, must be protected from light immediately upon collection. clinlabint.comporphyrianet.orgporphyriafoundation.org

For urine samples, a random or first-morning void is often recommended. porphyriafoundation.org While 24-hour collections can be used, they increase the risk of analyte degradation during the collection period. porphyrianet.org If a 24-hour collection is necessary, the container should be kept refrigerated and protected from light throughout the collection period. The addition of a preservative like sodium carbonate (5 grams per 24-hour collection) can help to maintain an alkaline pH, which is important for stability. porphyriafoundation.org Acidic preservatives should be avoided as they can promote the isomerization of coproporphyrinogens. d-nb.info

Samples should be refrigerated at 4°C if analysis is to be performed within a few days. clinlabint.comporphyrianet.org For long-term storage, freezing at -20°C is recommended, as samples are stable for many months under these conditions. porphyrianet.org It is crucial to avoid repeated freeze-thaw cycles. porphyriafoundation.org

For plasma analysis, blood should be collected in EDTA-containing tubes and protected from light. porphyrianet.org Plasma should be separated from whole blood as soon as possible, preferably within 24 hours, to prevent interference from hemoglobin. porphyrianet.org Fecal samples for porphyrin analysis should be random, and a sample of at least 20-40 grams is typically required. porphyriafoundation.org Like other sample types, they should be frozen if not analyzed promptly. porphyriafoundation.org

Table 1: Sample Collection and Storage Recommendations

| Sample Type | Collection Instructions | Short-Term Storage (up to 4 days) | Long-Term Storage | Key Considerations |

|---|---|---|---|---|

| Urine | Random or first-morning void. Protect from light immediately. | Refrigerate at 4°C. clinlabint.comporphyrianet.org | Freeze at -20°C. porphyrianet.org | Avoid acidic preservatives. d-nb.info Use sodium carbonate for 24-hour collections. porphyriafoundation.org |

| Plasma | Collect in EDTA tubes. Protect from light. | Refrigerate at 4°C. | Freeze at -20°C. porphyrianet.org | Separate plasma from blood within 24 hours. porphyrianet.org |

| Feces | Random sample (20-40g). | Refrigerate at 4°C. | Freeze at -20°C. porphyriafoundation.org | Ensure sample is homogenized before analysis. |

Influence of pH on Isomer Ratios

Research has shown that the urinary pH has a significant influence on the ratios of coproporphyrin isomers I-IV. d-nb.info Acidic urine (pH 5.0-5.9) has been found to contain significantly higher percentages of isomers I, II, and IV compared to neutral urine (pH 6.0-7.2). d-nb.info Conversely, the percentage of isomer III is markedly lower in acidic urine. d-nb.info This pH-dependent effect is thought to be due to the non-enzymatic isomerization of the naturally occurring coproporphyrinogens (the reduced, unstable precursors of coproporphyrins) under acidic conditions within the bladder. d-nb.inforesearchgate.net

The formation of the atypical isomers II and IV, in particular, appears to be a result of this acid-catalyzed isomerization. d-nb.info This underscores the importance of measuring and potentially adjusting the pH of urine samples to ensure that the measured isomer profile accurately reflects the physiological state rather than an artifact of sample handling.

Table 2: Effect of Urinary pH on Coproporphyrin Isomer Distribution

| Isomer | Percentage in Acidic Urine (pH 5.0-5.9) (mean ± s) | Percentage in Neutral Urine (pH 6.0-7.2) (mean ± s) |

|---|---|---|

| Isomer I | 27.1 ± 6.4% | 22.2 ± 5.1% |

| Isomer II | 2.7 ± 1.1% | 0.6 ± 0.6% |

| Isomer III | 65.1 ± 7.9% | 75.9 ± 5.4% |

| Isomer IV | 5.0 ± 1.3% | 1.5 ± 1.3% |

Data from a study on healthy subjects, highlighting the significant difference in isomer percentages based on urinary pH. d-nb.info

Extraction Procedures

The choice of extraction method is critical for obtaining high recovery and maintaining the integrity of all four coproporphyrin isomers. Various methods have been developed, often involving solvent extraction and solid-phase extraction (SPE).

For urine samples, a common approach involves the adsorption of porphyrins onto a solid-phase extraction cartridge, such as a C18 or an anion exchange resin, followed by elution. d-nb.infogoogle.com One method for separating isomers I-IV from urine involves oxidizing the porphyrinogens with an iodine solution, followed by acidification and adsorption onto a Sep-Pak C18 cartridge. d-nb.info The porphyrins are then eluted, further purified using talc, and finally dissolved in a solvent suitable for HPLC analysis. d-nb.info

For fecal samples, extraction is often more complex due to the matrix. A widely used technique involves extraction with a mixture of diethyl ether and glacial acetic acid, followed by differential extraction into various concentrations of hydrochloric acid. porphyrie.net A more direct method involves the use of concentrated HCl to dissolve the organic matrix, with diethyl ether added to remove interfering pigments like chlorophylls. mdpi.com The porphyrins remain in the aqueous acid layer, which can then be analyzed. mdpi.compsu.edu

Regardless of the specific method, it is essential to validate the procedure to ensure high recovery rates for all isomers and to confirm that the process does not induce isomerization. Recovery rates approaching 100% have been reported for well-optimized methods. jst.go.jp

Chromatographic Separation

High-performance liquid chromatography (HPLC) is the gold standard for the separation and quantification of coproporphyrin isomers. portlandpress.comcsic.esnih.govportlandpress.com The simultaneous separation of all four isomers (I, II, III, and IV) can be achieved using reversed-phase HPLC systems. portlandpress.comnih.gov

An effective method for the simultaneous separation of all four isomers utilizes a reversed-phase column with an isocratic mobile phase. portlandpress.comnih.gov The retention and resolution of the isomers are influenced by factors such as the composition of the mobile phase (e.g., the concentration of acetonitrile and the pH of the buffer). portlandpress.comnih.gov For instance, an isocratic ion-pair HPLC method on a LiChrospher RP-18 column has been successfully used to separate isomers I-IV. d-nb.info Fluorescence detection is typically employed due to its high sensitivity and specificity for porphyrins. mdpi.comjst.go.jp

Comparative Biochemistry and Evolutionary Perspectives on Coproporphyrin Metabolism

Microbial Production and Characterization of Coproporphyrin Isomers

Certain microorganisms are known to produce and secrete coproporphyrins. The study of these isomers provides insight into the metabolic pathways and physiological characteristics of these bacteria.

Research has demonstrated that various subspecies of the Gram-positive bacterium Bacillus thuringiensis produce coproporphyrin. asm.orgresearchgate.netasm.orgcapes.gov.br Using spectrophotometric, spectrofluorometric, and high-pressure liquid chromatography (HPLC) techniques, scientists have isolated and characterized these porphyrins from both spores and spent growth media. asm.orgresearchgate.netcapes.gov.br

The primary isomer identified in B. thuringiensis subsp. kurstaki (HD1) is coproporphyrin I. asm.orgresearchgate.netcapes.gov.br The quantity of porphyrin released varies among different subspecies, indicating metabolic differences.